![molecular formula C8H15NO B2523338 (3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol CAS No. 2161096-01-9](/img/structure/B2523338.png)
(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol” is a chemical substance with the molecular formula C14H19NO . It is also known as (3aS,4S,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol .
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 18 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.31 . It contains 14 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
Pyrrole-based compounds, such as diketopyrrolopyrroles, have been widely recognized for their utility in dyes, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The synthesis and reactivity of these compounds, along with their optical properties, have been extensively studied, revealing their potential in various applications due to their strong absorption, fluorescence quantum yield, and stability (Grzybowski & Gryko, 2015).
Antimicrobial and Antiviral Activities
Pyrrole and its hetero-fused derivatives have shown significant antimicrobial, anticancer, and antiviral activities. These compounds have been recognized for their potent pharmaceutical and pharmacological features, making them valuable in drug discovery programs for various therapeutic areas (Li Petri et al., 2020).
Supramolecular Chemistry
The development of supramolecular capsules derived from calixpyrrole components highlights the potential of pyrrole-based compounds in creating structures with unique binding and recognition properties. These capsules, developed through various synthetic approaches, exhibit properties that could be useful in molecular recognition and sensor applications (Ballester, 2011).
Drug Discovery and Biological Activity
The versatility of the pyrrolidine scaffold, a core structure in many biologically active compounds, illustrates the potential of pyrrole-based compounds in drug discovery. Their ability to modulate lipid and glucose metabolism, along with their neuroprotective, anti-obesity, and cardiovascular protective effects, points to the broad applicability of these compounds in treating various disorders (Li Petri et al., 2021).
Environmental and Analytical Applications
Pyrrole derivatives have also been explored for environmental and analytical applications, including the study of soil organic matter and the development of analytical methods to determine antioxidant activity. These studies suggest the potential of pyrrole-based compounds in environmental science and analytical chemistry (Leinweber & Schulten, 1999).
Propiedades
IUPAC Name |
(3aS,4S,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-4-6-2-3-8(10)7(6)5-9/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMUFPIDTHIMLB-RNJXMRFFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C2C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CC[C@@H]([C@@H]2C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



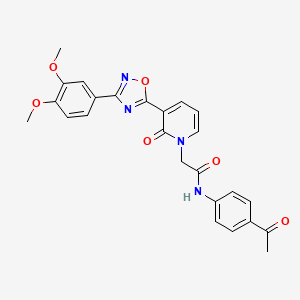
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)
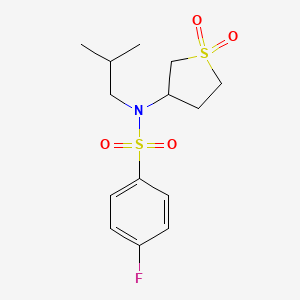
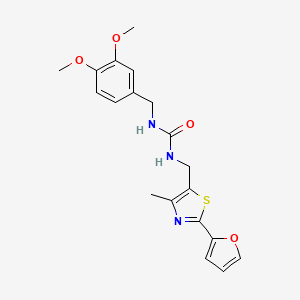


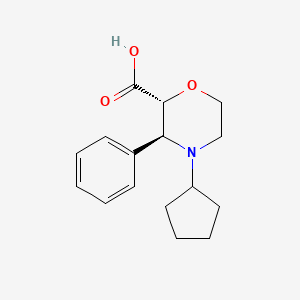
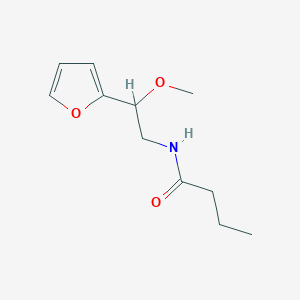
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)
![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2523277.png)
![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)